molecular formula C7H5N3O3 B13694891 3-Amino-7-nitrobenzisoxazole

3-Amino-7-nitrobenzisoxazole

Cat. No.: B13694891
M. Wt: 179.13 g/mol
InChI Key: VUFUXLZNUIXXMW-UHFFFAOYSA-N
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Description

3-Amino-7-nitrobenzisoxazole is a heterocyclic compound that features both an amino group and a nitro group attached to a benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-nitrobenzisoxazole typically involves the nitration of benzisoxazole derivatives followed by amination. One common method is the electrophilic nitration of benzisoxazole, which introduces the nitro group into the arylene fragment of the molecule. This is followed by vicarious nucleophilic C-amination to introduce the amino group .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and amination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-nitrobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Amino-7-nitrobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor sites, leading to altered cellular responses .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5N3O3/c8-7-4-2-1-3-5(10(11)12)6(4)9-13-7/h1-3H,8H2

InChI Key

VUFUXLZNUIXXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)[N+](=O)[O-])N

Origin of Product

United States

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